4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 5-methyl-1H-pyrazole-3-carbonitrile. This can be achieved through the reaction of 5-methyl-1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cyclization: Catalysts such as palladium or copper complexes are often used in cyclization reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-5-methyl-1H-pyrazole-3-carbonitrile or 4-cyano-5-methyl-1H-pyrazole-3-carbonitrile can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Cyclization Products: More complex heterocyclic structures.
Scientific Research Applications
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Another brominated pyrazole derivative with a phenyl group.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: A similar compound with a methyl group instead of a hydrogen atom at the nitrogen position.
4-Bromopyrazole: A simpler brominated pyrazole without additional substituents.
Uniqueness: 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is unique due to the combination of its bromine and nitrile substituents, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted modifications and applications in various fields of research and industry.
Biological Activity
4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus subtilis | 14 | |
Aspergillus niger | 10 |
Anticancer Activity
Studies have shown that the compound possesses anticancer properties, particularly against human cancer cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to enzymes and receptors involved in various pathways, leading to the modulation of cellular functions.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of certain enzymes, which plays a crucial role in its therapeutic effects. For instance, it has shown potential as a monoamine oxidase B (MAO-B) inhibitor, which is relevant for neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed Central evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results highlighted its significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : Another study focused on the anticancer properties of this compound against breast cancer cells (MCF-7). The findings showed that it induced apoptosis through the activation of caspase pathways, providing insights into its mechanism as an anticancer agent .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYQBULDDTUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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